4-ethoxy-N-((1-hydroxycyclopentyl)methyl)benzamide
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Overview
Description
Synthesis Analysis
Benzamide compounds, which include “4-ethoxy-N-((1-hydroxycyclopentyl)methyl)benzamide”, can be synthesized starting from benzoic acids and amine derivatives . The reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of benzamide compounds, including “this compound”, can be determined using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis
Benzamide compounds, including “this compound”, can undergo various chemical reactions. For instance, they can exhibit antioxidant activity, free radical scavenging, and metal chelating activity .Scientific Research Applications
Synthesis Methods : A study on the synthesis of (S)-BZM, (R)-BZM, and (S)-IBZM for the preparation of (S)-123I-IBZM showcases a high-yield synthesis starting from 2,6-dimethoxybenzoic acid, employing N-hydroxysuccinimide/dicyclohexyl-carbodiimide as activating system (Bobeldijk et al., 1990). This indicates a potential application in radiopharmaceutical preparation through synthetic organic chemistry.
Neuroleptic Activity : Research on benzamides such as eticlopride and compounds with neuroleptic potential highlights the importance of benzamide derivatives in developing treatments for conditions like schizophrenia. Eticlopride, for instance, is a dopamine-D2 antagonist with high affinity and selectivity, useful for studying dopamine-D2 binding sites (Hall et al., 1985).
HDAC6 Inhibition : A study reports on the development of 5-aroylindolyl-substituted hydroxamic acids, with one compound showing potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound reduces phosphorylation and aggregation of tau proteins, showing potential as a treatment for Alzheimer's disease (Lee et al., 2018).
Antioxidant Properties : Structural analysis of a novel benzamide derivative indicated antioxidant properties, which are crucial for pharmaceutical applications where oxidative stress plays a role in disease mechanisms (Demir et al., 2015).
Nonlinear Optical (NLO) Properties : A study on ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives explored their NLO properties using DFT methods, suggesting applications in materials science for compounds with similar structural features (Kiven et al., 2023).
Safety and Hazards
Future Directions
Benzamide compounds, including “4-ethoxy-N-((1-hydroxycyclopentyl)methyl)benzamide”, have potential applications in various fields, including the pharmaceutical, paper, plastic, and agricultural industries . They can also be used in drug discovery . Therefore, future research could focus on exploring these applications further.
properties
IUPAC Name |
4-ethoxy-N-[(1-hydroxycyclopentyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-2-19-13-7-5-12(6-8-13)14(17)16-11-15(18)9-3-4-10-15/h5-8,18H,2-4,9-11H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIPEWUZWCRZHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2(CCCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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